Dihydrolipoic acid
Overview
Description
Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid . This carboxylic acid features a pair of thiol groups, making it a dithiol . It is optically active, but only the R-enantiomer is biochemically significant .
Synthesis Analysis
The synthesis of Dihydrolipoic acid involves a process for the preparation of R- and S-lipoic acid and R- and S-dihydrolipoic acid . This process includes the reaction of sodium sulfide and sulfur in methanol . The process also serves for the production of pharmaceuticals .Molecular Structure Analysis
Dihydrolipoic acid is a carboxylic acid that features a pair of thiol groups . It is optically active, but only the R-enantiomer is biochemically significant .Chemical Reactions Analysis
Dihydrolipoic acid and lipoic acid are naturally occurring substances which have particular importance in cell metabolism . As a coenzyme, e.g. of pyruvate dehydrogenase, R-lipoic acid plays a central role in energy production . Dihydrolipoic acid and lipoic acid in combination can scavenge a diversity of reactive oxygen species, hydroxyl radicals, and hypochlorous acid .Physical And Chemical Properties Analysis
Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid . This carboxylic acid features a pair of thiol groups, and therefore is a dithiol .Scientific Research Applications
Cardiovascular Health and Atherosclerosis : DHLA has shown potential in protecting endothelial cells and attenuating oxidative stress reactions, which can be beneficial in healing atherosclerosis (Yun, 2010).
Antioxidant Activity : Research indicates that DHLA is an excellent scavenger of very reactive radicals due to its hydrogen transfer mechanism, playing a significant role in free radical scavenging activity (Castañeda-Arriaga & Álvarez-Idaboy, 2014).
Potential in Treating Chronic Diseases : Studies emphasize the potential therapeutic use of DHLA in treating various chronic diseases, including Alzheimer's disease, obesity, nonalcoholic fatty liver disease, cardiovascular disease, and some types of cancer (Gomes & Negrato, 2014).
Cardiovascular Disturbances and Ethanol Intoxication : DHLA has been studied for its role in attenuating cardiovascular disturbances induced by ethanol and disulfiram administration in rats, suggesting potential benefits in cardiac disturbance conditions (Bilska-Wilkosz et al., 2019).
Sensing Applications in Living Cells : DHLA-capped fluorescent gold nanoclusters have been developed for sensing applications in living cells, demonstrating the versatility of DHLA in biochemical sensing technologies (Shang et al., 2012).
Chemical Repair of Protein Damage : DHLA has shown efficacy in repairing radical-damaged leucine residues in proteins, indicating its potential in biochemical repair processes (Castañeda-Arriaga, Mora-Diez, & Álvarez-Idaboy, 2015).
Safety in Pregnancy : A study assessing the safety of alpha-lipoic acid (the oxidized form of DHLA) in pregnant women found no adverse effects, indicating its potential safe use during pregnancy (Parente et al., 2017).
Toxicity Reduction in Heavy Metal Exposure : DHLA has been found effective in reducing metal-induced toxicity in cells, suggesting its role in detoxifying cellular environments (Hossain et al., 2021).
Future Directions
Alpha-lipoic acid has pleiotropic effects in different pathways related with several diseases, its use as a potential therapeutic agent is very promising . The medicinal importance of ALA, especially its biologically active form (R-ALA), has attracted considerable attention from synthetic chemists in industrial and academic fields .
properties
IUPAC Name |
6,8-bis(sulfanyl)octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHEQBZOYJLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CCS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861946 | |
Record name | 6,8-Dihydrothioctic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrolipoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydrolipoic acid | |
CAS RN |
462-20-4 | |
Record name | Dihydrolipoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrolipoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dihydrothioctic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-disulfanyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROTHIOCTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NV2KHU5JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrolipoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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